奥洛帕他定-d3 盐酸盐

描述

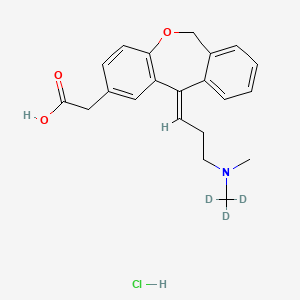

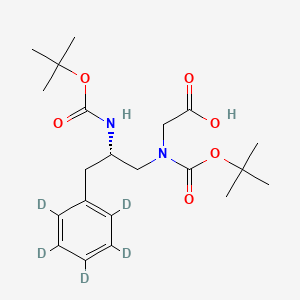

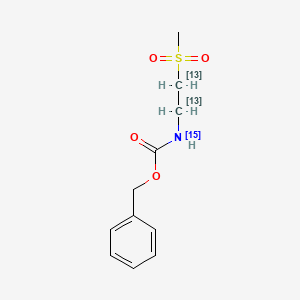

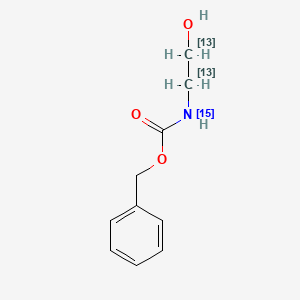

奥洛帕他丁-d3(盐酸盐)是奥洛帕他丁盐酸盐的氘代形式,是一种选择性组胺H1受体拮抗剂和肥大细胞稳定剂。 它主要用于治疗过敏性结膜炎和鼻炎,通过阻断组胺(一种主要的炎症介质)的作用 .

科学研究应用

奥洛帕他丁-d3(盐酸盐)具有广泛的科学研究应用:

化学: 在分析化学中用作参考标准,用于定量各种制剂中的奥洛帕他丁。

生物学: 研究其对组胺释放和肥大细胞稳定的影响。

医学: 用于临床研究,研究其治疗过敏性疾病的疗效和安全性。

作用机制

奥洛帕他丁-d3(盐酸盐)通过选择性阻断组胺H1受体和稳定肥大细胞发挥作用。这阻止了组胺和其他炎症介质的释放,从而减少过敏症状。 分子靶标包括组胺H1受体和肥大细胞脱颗粒途径 .

生化分析

Biochemical Properties

Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Cellular Effects

Olopatadine-d3 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Molecular Mechanism

The molecular mechanism of Olopatadine-d3 Hydrochloride involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olopatadine-d3 Hydrochloride change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

The effects of Olopatadine-d3 Hydrochloride vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .

Metabolic Pathways

Olopatadine-d3 Hydrochloride is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .

准备方法

合成路线和反应条件

奥洛帕他丁-d3(盐酸盐)的合成涉及将氘原子掺入奥洛帕他丁分子中。一种常见的方法是在合成过程中使用氘代试剂。 例如,合成可以从N,N-二甲基氨基氯丙烷盐酸盐与溴化钾和六甲基磷酰胺在二甲基亚砜中反应开始,然后加入异戊酰 .

工业生产方法

奥洛帕他丁-d3(盐酸盐)的工业生产通常涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对高产率和纯度进行了优化,通常涉及多个纯化步骤,例如结晶和过滤 .

化学反应分析

反应类型

奥洛帕他丁-d3(盐酸盐)经历各种化学反应,包括:

氧化: 它可以被氧化以形成降解产物。

还原: 还原反应不太常见,但可以在特定条件下发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 氢氧化钠和溴化钾等试剂常用.

形成的主要产物

相似化合物的比较

类似化合物

酮替芬富马酸盐: 另一种用于治疗过敏性结膜炎的抗组胺药。

氮卓斯汀盐酸盐: 用于治疗过敏性鼻炎和结膜炎。

依匹斯汀盐酸盐: 具有类似应用的抗组胺药.

独特性

奥洛帕他丁-d3(盐酸盐)的独特性在于其氘代形式,这提供了增强的稳定性,并允许在研究环境中进行更精确的分析测量。 其对组胺H1受体和肥大细胞稳定的选择性作用也使其区别于其他抗组胺药 .

属性

IUPAC Name |

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-KSSVLRJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

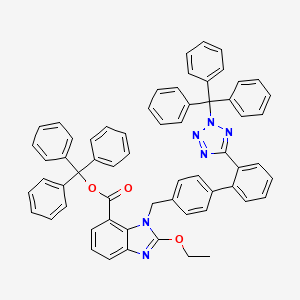

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)